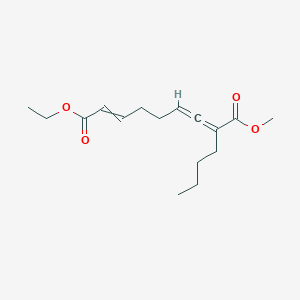
9-Ethyl 1-methyl 2-butylnona-2,3,7-trienedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Ethyl 1-methyl 2-butylnona-2,3,7-trienedioate is an organic compound with the molecular formula C16H24O4. It contains a total of 44 atoms, including 24 hydrogen atoms, 16 carbon atoms, and 4 oxygen atoms . This compound is characterized by its unique structure, which includes multiple double bonds and ester functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl 1-methyl 2-butylnona-2,3,7-trienedioate typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity starting materials and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-Ethyl 1-methyl 2-butylnona-2,3,7-trienedioate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
9-Ethyl 1-methyl 2-butylnona-2,3,7-trienedioate has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 9-Ethyl 1-methyl 2-butylnona-2,3,7-trienedioate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding alcohols and carboxylic acids, which can then participate in various biochemical reactions. The double bonds in the compound can also interact with enzymes and other proteins, potentially affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Ethyl 1-methyl 2-butylnona-2,3,7-trienedioate: C16H24O4
9-Ethyl 1-methyl (7E)-2-butylnona-2,3,7-trienedioate: C16H24O4
Uniqueness
This compound is unique due to its specific arrangement of double bonds and ester groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
144605-64-1 |
|---|---|
Molekularformel |
C16H24O4 |
Molekulargewicht |
280.36 g/mol |
InChI |
InChI=1S/C16H24O4/c1-4-6-11-14(16(18)19-3)12-9-7-8-10-13-15(17)20-5-2/h9-10,13H,4-8,11H2,1-3H3 |
InChI-Schlüssel |
VQFFYEYZGMSVLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C=CCCC=CC(=O)OCC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14274987.png)
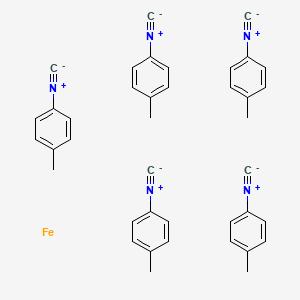
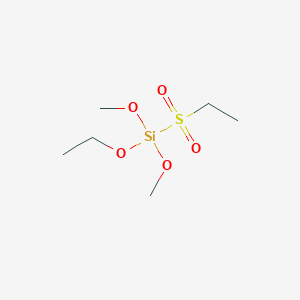
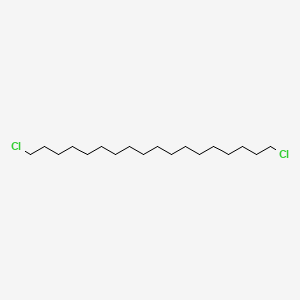
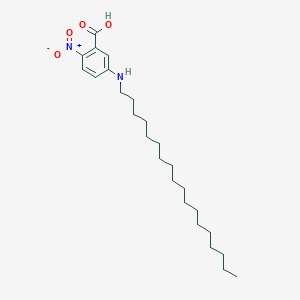

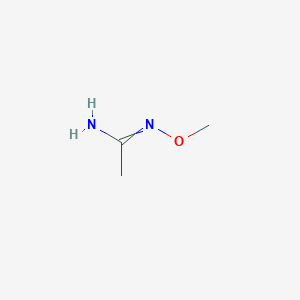
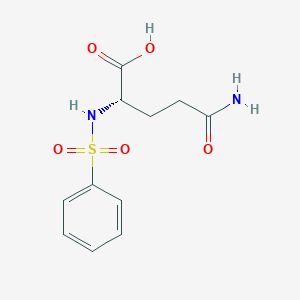
![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)
![2-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14275053.png)
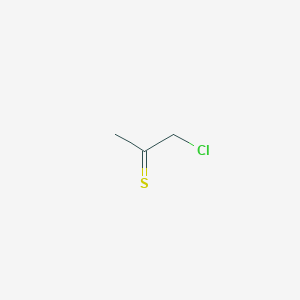
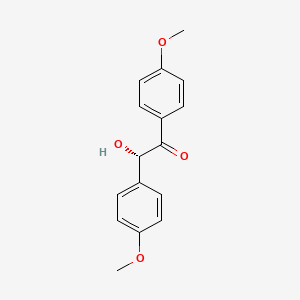
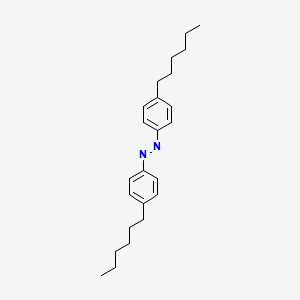
![2-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B14275083.png)
